molecular formula C10H19BrO B14357091 8-Bromo-3,7-dimethyloct-6-en-1-ol CAS No. 90165-47-2

8-Bromo-3,7-dimethyloct-6-en-1-ol

Cat. No.: B14357091
CAS No.: 90165-47-2
M. Wt: 235.16 g/mol
InChI Key: DHLPIKHNJMANBS-UHFFFAOYSA-N
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Description

8-Bromo-3,7-dimethyloct-6-en-1-ol is an organic compound with the molecular formula C10H19BrO It is a brominated derivative of 3,7-dimethyloct-6-en-1-ol, which is a type of alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,7-dimethyloct-6-en-1-ol typically involves the bromination of 3,7-dimethyloct-6-en-1-ol. This can be achieved through the reaction of 3,7-dimethyloct-6-en-1-ol with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,7-dimethyloct-6-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 8-bromo-3,7-dimethyloct-6-en-1-one or 8-bromo-3,7-dimethyloct-6-en-1-al.

    Reduction: Formation of 3,7-dimethyloct-6-en-1-ol.

    Substitution: Formation of compounds like 8-azido-3,7-dimethyloct-6-en-1-ol or 8-cyano-3,7-dimethyloct-6-en-1-ol.

Scientific Research Applications

8-Bromo-3,7-dimethyloct-6-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-3,7-dimethyloct-6-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyloct-6-en-1-ol: The non-brominated parent compound.

    8-Chloro-3,7-dimethyloct-6-en-1-ol: A chlorinated analogue.

    8-Iodo-3,7-dimethyloct-6-en-1-ol: An iodinated analogue.

Uniqueness

8-Bromo-3,7-dimethyloct-6-en-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Properties

CAS No.

90165-47-2

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

8-bromo-3,7-dimethyloct-6-en-1-ol

InChI

InChI=1S/C10H19BrO/c1-9(6-7-12)4-3-5-10(2)8-11/h5,9,12H,3-4,6-8H2,1-2H3

InChI Key

DHLPIKHNJMANBS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)CBr)CCO

Origin of Product

United States

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